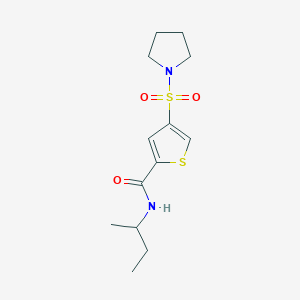
N-butan-2-yl-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butan-2-yl-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H20N2O3S2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(sec-butyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide is 316.09153485 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Probe Design
A study by Wang et al. (2012) explored the use of a fluorescent probe for discriminating thiophenols over aliphatic thiols in environmental and biological sciences. The probe, leveraging intramolecular charge transfer pathways and featuring a design that includes a sulfonamide bond, exhibited high sensitivity and selectivity for thiophenols, with successful application in water sample analysis (Wang et al., 2012).
Polymer Synthesis and Properties
Hsiao et al. (2000) detailed the synthesis and characterization of new polyamides with flexible main-chain ether linkages derived from 4-tert-butylcatechol, showcasing their solubility in polar solvents and thermal stability. The polymers demonstrated potential for advanced material applications due to their inherent viscosities, solubility, and thermal properties (Hsiao, Yang, & Chen, 2000).
Smart Window Applications
Soğancı et al. (2016) investigated a new thienylpyrrole derivative for smart window applications, highlighting its superior optical properties and potential for energy efficiency. The polymer derived from this compound demonstrated excellent redox stability, making it suitable for smart window technologies (Soğancı, Ak, Giziroğlu, & Soyleyici, 2016).
Agricultural Enhancements
Research by Nkwonta et al. (2021) focused on the development of a method for assessing residues of N-(n-butyl) thiophosphoric triamide (NBPT) in milk, a urease inhibitor used in urea-based fertilizers. This study underscores the importance of monitoring agricultural chemical residues in food products to ensure safety and compliance with health standards (Nkwonta, O’Neill, Rahman, Moloney, Forrestal, Hogan, Richards, Cummins, & Danaher, 2021).
Novel Optical Properties of Conducting Polymers
Soyleyici et al. (2013) synthesized a new 2,5-di(2-thienyl)pyrrole derivative, showcasing its application in creating conducting polymers with novel optical properties. The study highlights the potential of these materials in advanced electronic and photonic devices, given their stability and performance characteristics (Soyleyici, Ak, Şahin, Odacı Demikol, & Timur, 2013).
Propriétés
IUPAC Name |
N-butan-2-yl-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-3-10(2)14-13(16)12-8-11(9-19-12)20(17,18)15-6-4-5-7-15/h8-10H,3-7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCDJSHJPSQFLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5602531.png)
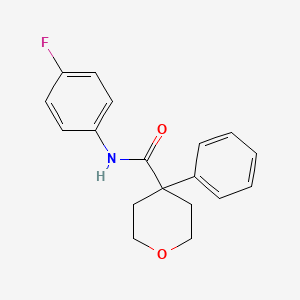
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5602555.png)

![N-methyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B5602570.png)
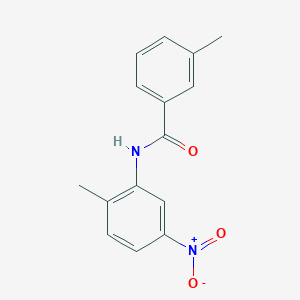


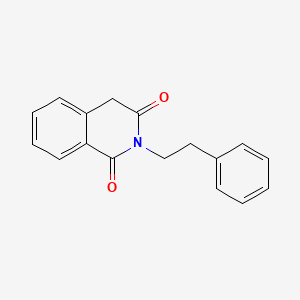
![1-(3,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5602602.png)
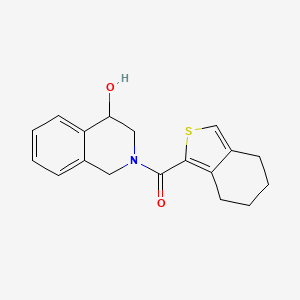
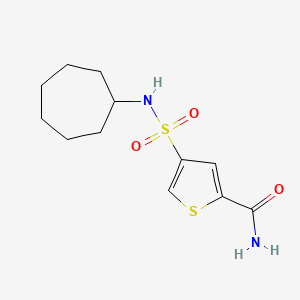
![N-(2,4-difluorophenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B5602618.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5602627.png)
